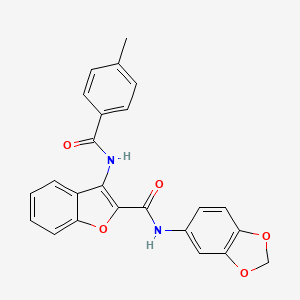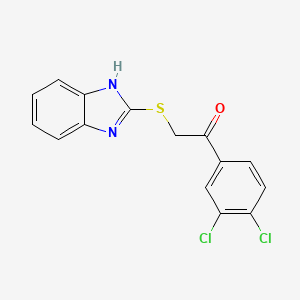
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide (N-BMBC) is a novel compound with a variety of potential applications in the field of scientific research. It is a cyclic urea derivative that has been studied for its biochemical and physiological effects and its ability to be used in various laboratory experiments.
科学的研究の応用
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to be effective in inhibiting the activity of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function. In addition, N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for the removal of acetyl groups from proteins, which can affect the expression of genes. Inhibition of HDAC can lead to increased levels of acetylation, which has been linked to increased cellular activity.
作用機序
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide has been found to act as an inhibitor of both AChE and HDAC. It binds to the active site of the enzyme, preventing it from performing its normal function. This leads to an increase in the levels of acetylcholine and acetylation, respectively. It is believed that the mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide is due to its ability to form hydrogen bonds with the active site of the enzyme, thus preventing the enzyme from binding to its substrate and performing its normal function.
Biochemical and Physiological Effects
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide has been studied for its biochemical and physiological effects. It has been found to be effective in increasing the levels of acetylcholine in the brain, which has been linked to improved cognitive function. In addition, it has been found to increase the levels of acetylation, which can lead to increased cellular activity. It has also been found to act as an antioxidant, which can protect cells from oxidative damage. Finally, it has been found to modulate the activity of certain enzymes, which can lead to changes in the expression of genes.
実験室実験の利点と制限
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high yield. In addition, it has a wide range of potential applications in scientific research. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, it is not very stable, so it must be stored in a cool, dark place.
将来の方向性
There are many potential future directions for research involving N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide. One potential direction is to further explore its mechanism of action, as this could lead to the development of more effective inhibitors of AChE and HDAC. In addition, further research could be done to explore the potential therapeutic applications of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide, such as its ability to improve cognitive function and modulate gene expression. Finally, N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide could be used in combination with other compounds to explore synergistic effects that could lead to even greater therapeutic benefits.
合成法
N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process that begins with the reaction of 2-aminobenzamide and 4-methylbenzaldehyde in the presence of acetic anhydride to form 4-methylbenzamido-2-benzamide. This intermediate can then be reacted with 1,3-benzodioxole-5-carbaldehyde in the presence of pyridine to form the desired compound, N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide. This synthesis has been optimized to ensure that the desired product is obtained in high yield.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-14-6-8-15(9-7-14)23(27)26-21-17-4-2-3-5-18(17)31-22(21)24(28)25-16-10-11-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKBGRNBZDEUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6513044.png)

![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6513072.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513076.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)
![2-ethoxy-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513082.png)
![2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6513083.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513084.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513090.png)
![N-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6513097.png)

![{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6513110.png)
![2-ethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B6513117.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6513125.png)